molecular formula C19H22N2O3S B3735916 N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B3735916
M. Wt: 358.5 g/mol
InChI Key: BNIGUNCGYYEWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound that features a combination of benzyl, pyrrolidine, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide typically involves the reaction of benzylamine with 2-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The use of high-purity reagents and solvents would be essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-pyrrolidone: Similar structure but lacks the methanesulfonamide group.

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a similar pyrrolidine ring but with different substituents.

    N-(2-benzoyl-phenyl)-benzamide: Similar aromatic structure but different functional groups.

Uniqueness

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is unique due to the presence of both the pyrrolidine and methanesulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21(15-16-9-3-2-4-10-16)18-12-6-5-11-17(18)19(22)20-13-7-8-14-20/h2-6,9-12H,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIGUNCGYYEWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.